2-oxa-6-azaspiro[3.3]heptane is a spirocyclic compound featuring a [3.3.0] bicyclic system. It consists of an oxetane ring fused to an azetidine ring, both of which are four-membered rings. This scaffold serves as a key building block for various pharmaceutical compounds, particularly for its ability to improve physicochemical properties and metabolic stability. [, ]
Alkylation of 2-fluoro-4-nitroaniline: This approach involves the reaction of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO) in the presence of a hydroxide base. This method offers a cost-effective and scalable synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the tuberculosis drug candidate TBI-223. []
Oxidative Cyclization of o-cycloalkylaminoacetanilides: This method involves the conversion of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, to o-cycloalkylaminoacetanilides followed by oxidative cyclization using Oxone® in formic acid. This approach allows for the synthesis of expanded spirocyclic oxetanes and ring-fused benzimidazoles. []
Crystallographic data for a derivative, 4-(2-oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile, reveals that the azetidine and oxetane rings are nearly perpendicular to each other. [] The conformational preferences of this spirocyclic system can influence its reactivity and interactions with biological targets.
Ring-opening by glutathione: The strained azetidinyl ring in AZD1979, a melanin-concentrating hormone receptor 1 antagonist containing the 2-oxa-6-azaspiro[3.3]heptane moiety, can be opened by nucleophilic attack of glutathione. This reaction is catalyzed by glutathione S-transferases (GSTs) and leads to the formation of glutathione-conjugated metabolites. []
Oxetane ring hydration: The oxetane ring in AZD1979 can undergo enzymatic hydration catalyzed by microsomal epoxide hydrolase. This reaction leads to ring opening and formation of a diol metabolite. []
Antibiotic development: It serves as a key intermediate in the synthesis of TBI-223, a promising drug candidate for the treatment of tuberculosis. []
Melanin-concentrating hormone receptor 1 (MCHr1) antagonists: AZD1979, containing the 2-oxa-6-azaspiro[3.3]heptane moiety, acts as an MCHr1 antagonist and was investigated for the treatment of obesity. [, , ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2